molecular formula C19H36O4 B14138882 Dioctylpropanedioic acid CAS No. 4372-37-6

Dioctylpropanedioic acid

Cat. No.: B14138882
CAS No.: 4372-37-6
M. Wt: 328.5 g/mol
InChI Key: GURXRQCPXPXHDR-UHFFFAOYSA-N
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Description

Dioctylpropanedioic acid is an organic compound that belongs to the class of dicarboxylic acids It is characterized by the presence of two octyl groups attached to a propanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dioctylpropanedioic acid typically involves the esterification of propanedioic acid with octanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The resulting ester is then hydrolyzed to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Dioctylpropanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound into alcohols.

    Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alcohols, amines, and acyl chlorides are employed under acidic or basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, or other derivatives.

Scientific Research Applications

Dioctylpropanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for bioactive molecules.

    Medicine: Research explores its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.

    Industry: this compound is utilized in the production of plasticizers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dioctylpropanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as altering metabolic pathways or influencing cellular signaling processes.

Comparison with Similar Compounds

  • Diethylpropanedioic acid
  • Dipropylpropanedioic acid
  • Dibutylpropanedioic acid

Comparison: Dioctylpropanedioic acid is unique due to the presence of longer octyl chains, which impart distinct physicochemical properties compared to its shorter-chain analogs. These properties can influence the compound’s solubility, reactivity, and potential applications. For example, the longer alkyl chains may enhance the compound’s hydrophobicity, making it more suitable for applications in non-polar environments.

Properties

IUPAC Name

2,2-dioctylpropanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O4/c1-3-5-7-9-11-13-15-19(17(20)21,18(22)23)16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURXRQCPXPXHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCC)(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607332
Record name Dioctylpropanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4372-37-6
Record name Dioctylpropanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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